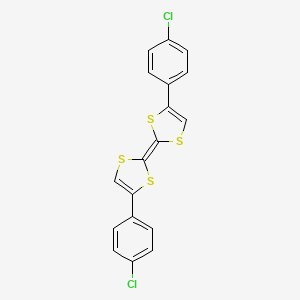
4,4'-Bis(4-chlorophenyl)tetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene is an organosulfur compound with the molecular formula C18H10Cl2S4. It is a derivative of tetrathiafulvalene, a well-known compound in the field of molecular electronics due to its unique redox properties and ability to form conductive charge-transfer complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene typically involves the coupling of cyclic C3S2 building blocks. One common method starts with the cyclic trithiocarbonate H2C2S2C=S, which is S-methylated and then reduced to give H2C2S2CH(SCH3). This intermediate is then treated with appropriate reagents to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form radical cations and dications, which are essential for its conductive properties.
Reduction: The compound can be reduced back to its neutral form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions include various oxidized and substituted derivatives of 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene, which have different electronic and structural properties .
Scientific Research Applications
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene has several scientific research applications:
Chemistry: It is used in the study of charge-transfer complexes and molecular electronics.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism by which 4,4’-Bis(4-chlorophenyl)tetrathiafulvalene exerts its effects involves its ability to undergo reversible oxidation and reduction. This property allows it to form stable radical cations and dications, which are crucial for its conductive behavior. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and charge transfer .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-bromophenyl)tetrathiafulvalene: Similar in structure but with bromine atoms instead of chlorine.
4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene: Contains methoxy groups instead of chlorine.
Uniqueness
4,4’-Bis(4-chlorophenyl)tetrathiafulvalene is unique due to its specific electronic properties and the ability to form stable charge-transfer complexes. Its chlorine atoms contribute to its distinct reactivity and stability compared to other derivatives .
Properties
Molecular Formula |
C18H10Cl2S4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2E)-4-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole |
InChI |
InChI=1S/C18H10Cl2S4/c19-13-5-1-11(2-6-13)15-9-21-17(23-15)18-22-10-16(24-18)12-3-7-14(20)8-4-12/h1-10H/b18-17+ |
InChI Key |
AMCGRPHXJZXVHR-ISLYRVAYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=C(C=C4)Cl)/S2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)Cl)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



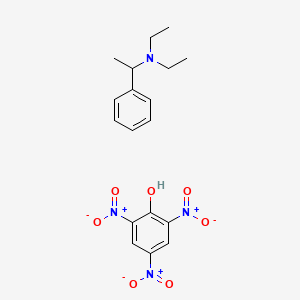
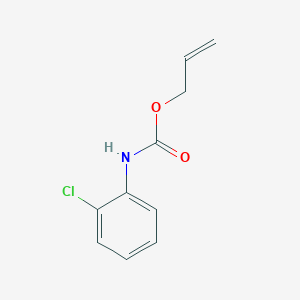

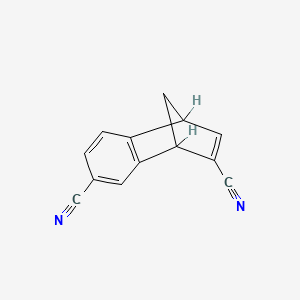


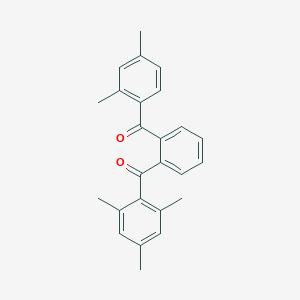
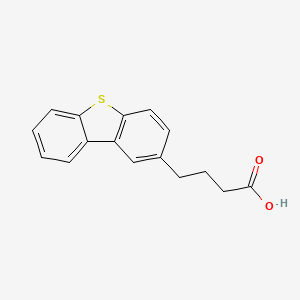
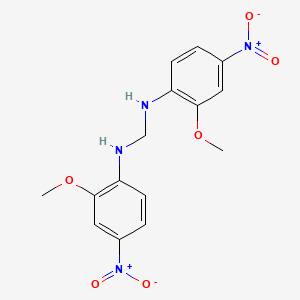

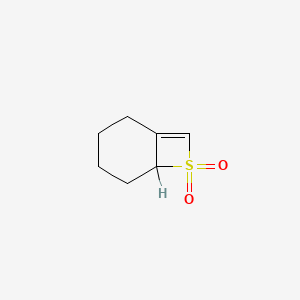
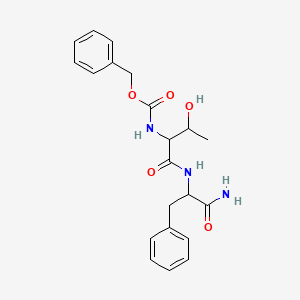
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate](/img/structure/B11950363.png)
